
3-(2,6-dimethylphenoxy)propyl thiocyanate
Vue d'ensemble
Description
3-(2,6-dimethylphenoxy)propyl thiocyanate, also known as DMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a colorless, odorless, and stable compound that is used as a feed additive in animal husbandry, as well as a bio-stimulant in agriculture.
Applications De Recherche Scientifique
3-(2,6-dimethylphenoxy)propyl thiocyanate has been extensively studied for its potential applications in various fields, including animal husbandry, aquaculture, and agriculture. As a feed additive in animal husbandry, 3-(2,6-dimethylphenoxy)propyl thiocyanate has been shown to improve feed intake, growth performance, and feed conversion efficiency in pigs, chickens, and fish. In aquaculture, 3-(2,6-dimethylphenoxy)propyl thiocyanate has been used to increase the survival rate, growth performance, and disease resistance of fish and shrimp. In agriculture, 3-(2,6-dimethylphenoxy)propyl thiocyanate has been used as a bio-stimulant to promote plant growth, increase yield, and enhance stress tolerance.
Mécanisme D'action
The mechanism of action of 3-(2,6-dimethylphenoxy)propyl thiocyanate is not fully understood, but it is believed to involve the modulation of the gut microbiota and the regulation of various metabolic pathways. 3-(2,6-dimethylphenoxy)propyl thiocyanate has been shown to increase the production of short-chain fatty acids in the gut, which can improve nutrient absorption and utilization. 3-(2,6-dimethylphenoxy)propyl thiocyanate has also been shown to regulate the expression of genes involved in lipid metabolism, energy metabolism, and immune response.
Biochemical and Physiological Effects:
3-(2,6-dimethylphenoxy)propyl thiocyanate has been shown to have various biochemical and physiological effects, including the modulation of gut microbiota, the regulation of metabolic pathways, and the enhancement of immune function. 3-(2,6-dimethylphenoxy)propyl thiocyanate has been shown to increase the abundance of beneficial bacteria in the gut, such as Lactobacillus and Bifidobacterium, while reducing the abundance of harmful bacteria, such as Escherichia coli and Salmonella. 3-(2,6-dimethylphenoxy)propyl thiocyanate has also been shown to increase the levels of short-chain fatty acids in the gut, which can improve gut health and nutrient absorption. In addition, 3-(2,6-dimethylphenoxy)propyl thiocyanate has been shown to enhance immune function by increasing the production of cytokines and promoting the proliferation of lymphocytes.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2,6-dimethylphenoxy)propyl thiocyanate has several advantages for lab experiments, including its stability, ease of use, and low toxicity. 3-(2,6-dimethylphenoxy)propyl thiocyanate is a stable compound that can be easily stored and transported, and it can be easily added to feed or water. 3-(2,6-dimethylphenoxy)propyl thiocyanate is also relatively non-toxic, with no reported adverse effects on animal health or performance. However, 3-(2,6-dimethylphenoxy)propyl thiocyanate has some limitations for lab experiments, including its high cost and limited availability. 3-(2,6-dimethylphenoxy)propyl thiocyanate is a relatively expensive compound, and its availability may be limited in some regions.
Orientations Futures
There are several future directions for the research and development of 3-(2,6-dimethylphenoxy)propyl thiocyanate. One direction is to further investigate the mechanism of action of 3-(2,6-dimethylphenoxy)propyl thiocyanate, particularly its effects on gut microbiota and metabolic pathways. Another direction is to explore the potential applications of 3-(2,6-dimethylphenoxy)propyl thiocyanate in other fields, such as human nutrition and medicine. 3-(2,6-dimethylphenoxy)propyl thiocyanate has been shown to have potential as a prebiotic and immune modulator in humans, and further research is needed to determine its safety and efficacy. Finally, there is a need for more research on the environmental impact of 3-(2,6-dimethylphenoxy)propyl thiocyanate, particularly its effects on soil and water quality.
In conclusion, 3-(2,6-dimethylphenoxy)propyl thiocyanate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 3-(2,6-dimethylphenoxy)propyl thiocyanate has been extensively studied for its potential as a feed additive in animal husbandry, as well as a bio-stimulant in agriculture. 3-(2,6-dimethylphenoxy)propyl thiocyanate has several advantages for lab experiments, including its stability, ease of use, and low toxicity, but it also has some limitations, including its high cost and limited availability. There are several future directions for the research and development of 3-(2,6-dimethylphenoxy)propyl thiocyanate, including further investigation of its mechanism of action and potential applications in other fields.
Propriétés
IUPAC Name |
3-(2,6-dimethylphenoxy)propyl thiocyanate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NOS/c1-10-5-3-6-11(2)12(10)14-7-4-8-15-9-13/h3,5-6H,4,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDQDFFRIOXRLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCCSC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5363862 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



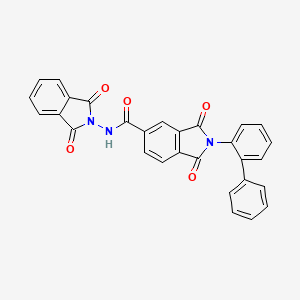
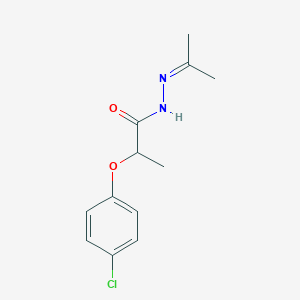
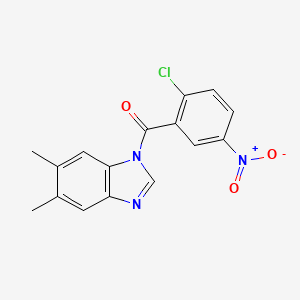
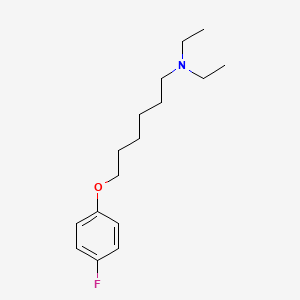
![6-(4-methylphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4891389.png)
![5-{[5-(1-piperidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4891394.png)
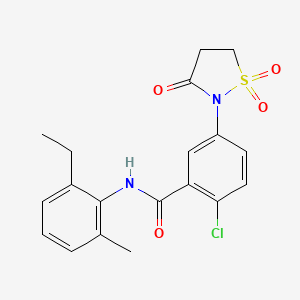
![3-ethyl-1-[(4-nitrophenyl)acetyl]-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4891408.png)

![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-1-(4-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4891419.png)
![2-[{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B4891436.png)
![2-{3-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-4-methyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B4891443.png)
![5-{5-chloro-2-[3-(2-methylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4891447.png)
![N-[1-(1-naphthylamino)-2-oxo-2-phenylethyl]-2-furamide](/img/structure/B4891454.png)